
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a fluorobenzamide group and a complex side chain featuring a thioether linkage and a trifluoromethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amine group might be protonated under acidic conditions or form a bond with a carbonyl group in a condensation reaction. The thioether linkage could be oxidized, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (e.g., amine, carbonyl) and nonpolar (e.g., aromatic rings, alkyl chains) groups suggests that the compound could have interesting solubility properties. The fluorine atoms could also influence the compound’s reactivity and stability .Applications De Recherche Scientifique
Synthesis and Characterization
Microwave Induced Synthesis : Research has shown that the synthesis of fluorobenzamides containing thiazole and thiazolidine can be achieved through microwave-induced methods. These compounds, which are structurally related to the requested chemical, have been found to exhibit promising antimicrobial activities. The presence of a fluorine atom at the 4th position of the benzoyl group is essential for enhancing these activities (Desai, Rajpara, & Joshi, 2013).
Polymer Synthesis : Another study focused on the synthesis of novel aromatic polyimides using related compounds as building blocks. These materials displayed a range of properties, including solubility in organic solvents and thermal stability, highlighting their potential for various applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Biological Activities
Antimicrobial Activity : A study on the reductive chemistry of a novel hypoxia-selective cytotoxin related to the chemical revealed insights into its selective toxicity for hypoxic cells. This research provides a foundation for understanding the biological activities of similar compounds (Palmer, van Zijl, Denny, & Wilson, 1995).
Herbicidal Activity : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives revealed that these compounds exhibit significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of fluorinated compounds (Wu et al., 2011).
Antitumor Activities : The synthesis and evaluation of trifluoromethylated analogues of 4,5-dihydroorotic acid for their antitumor activities highlight the potential of fluorinated pyrimidines in medicinal chemistry. These compounds, related to the chemical , showcase the therapeutic potential against various cancers (Sukach et al., 2015).
Orientations Futures
Given the complexity of this molecule and the variety of functional groups it contains, there are likely many potential directions for future research. These could include exploring its synthesis and reactivity, investigating its potential biological activity, and studying its physical and chemical properties .
Propriétés
IUPAC Name |
N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF4N5O3S/c21-12-6-3-10(20(23,24)25)7-13(12)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXSESKCDAPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
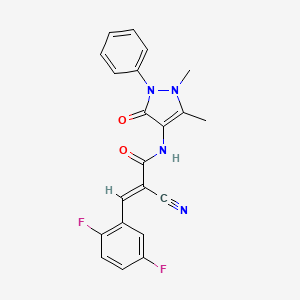

![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
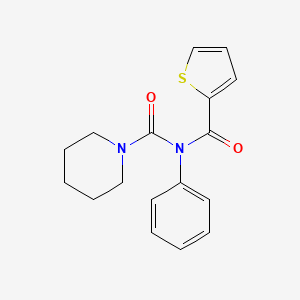

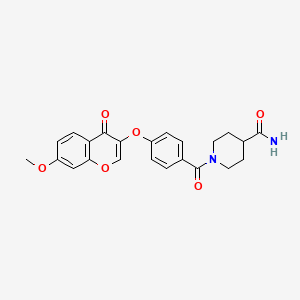
![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
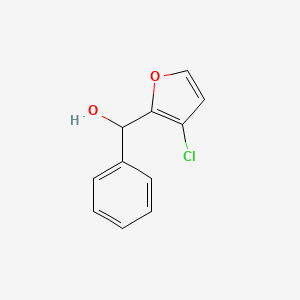
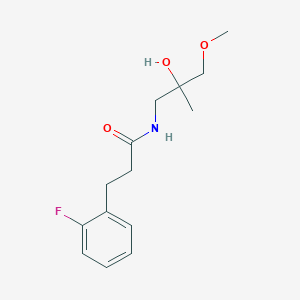
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)